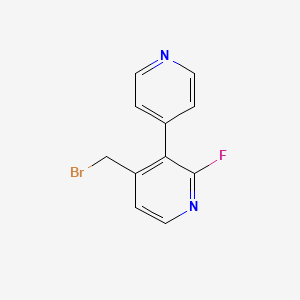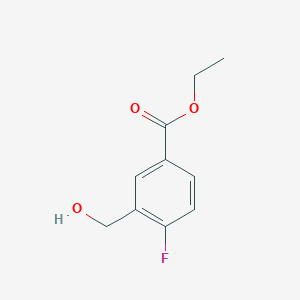
(S)-1-(4-Vinylphenyl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(4-Vinylphenyl)propan-1-amine is a chiral amine compound characterized by the presence of a vinyl group attached to a phenyl ring, which is further connected to a propan-1-amine structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-Vinylphenyl)propan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-1-phenylpropan-1-amine and 4-vinylbenzaldehyde.
Reaction Conditions: The key step involves a condensation reaction between (S)-1-phenylpropan-1-amine and 4-vinylbenzaldehyde under acidic or basic conditions to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-(4-Vinylphenyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The vinyl group can be reduced to form ethyl derivatives.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of ethyl derivatives.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(S)-1-(4-Vinylphenyl)propan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-1-(4-Vinylphenyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The vinyl group and amine functionality play crucial roles in binding and modulating the activity of these targets, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
®-1-(4-Vinylphenyl)propan-1-amine: The enantiomer of the compound with different stereochemistry.
1-(4-Vinylphenyl)ethan-1-amine: A similar compound with a shorter carbon chain.
4-Vinylphenylamine: A simpler analog without the propan-1-amine structure.
Uniqueness
(S)-1-(4-Vinylphenyl)propan-1-amine is unique due to its specific chiral center and the presence of both vinyl and amine groups, which confer distinct chemical and biological properties compared to its analogs.
For detailed and specific information, consulting scientific literature and databases is recommended.
Propiedades
Fórmula molecular |
C11H15N |
|---|---|
Peso molecular |
161.24 g/mol |
Nombre IUPAC |
(1S)-1-(4-ethenylphenyl)propan-1-amine |
InChI |
InChI=1S/C11H15N/c1-3-9-5-7-10(8-6-9)11(12)4-2/h3,5-8,11H,1,4,12H2,2H3/t11-/m0/s1 |
Clave InChI |
RAEHEYZGRFGHNN-NSHDSACASA-N |
SMILES isomérico |
CC[C@@H](C1=CC=C(C=C1)C=C)N |
SMILES canónico |
CCC(C1=CC=C(C=C1)C=C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(S)-2-[6-(Dimethylamino)-2-benzothiazolyl]-4,5-dihydrothiazole-4-carboxylic Acid](/img/structure/B13147632.png)

![[2-[(4-bromophenyl)-dimethylsilyl]phenyl]methyl acetate](/img/structure/B13147639.png)


![Methyl 4-[(e)-2-methoxyethenyl]benzoate](/img/structure/B13147654.png)






